molecular formula C3H9O4P B086874 Tris(hydroxymethyl)phosphine oxide CAS No. 1067-12-5

Tris(hydroxymethyl)phosphine oxide

Cat. No. B086874
CAS RN: 1067-12-5
M. Wt: 140.07 g/mol
InChI Key: MRVZORUPSXTRHD-UHFFFAOYSA-N
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Description

Tris(hydroxymethyl)phosphine oxide is an organophosphorus compound with the formula P(CH2OH)3 . It is a white solid and multifunctional, consisting of three alcohol functional groups and a tertiary phosphine . It is a non-halogenated phosphine flame retardant with a higher phosphorus content than ordinary phosphorus-containing flame retardants . It has good thermal stability and hydrolysis resistance .


Synthesis Analysis

The synthesis of THPO is more complicated because direct synthesis from PH3 and CH2O requires either pressure and high temperature, at which THPO rearranges into bis(hydroxymethyl)methylphosphine oxide, CH3P(O)(CH2OH)2, or a metal catalyst that is usually difficult or impossible to recover .


Molecular Structure Analysis

THPO is a multifunctional compound, consisting of three alcohol functional groups and a tertiary phosphine . It forms complexes with a variety of metals .


Chemical Reactions Analysis

THPO forms complexes with a variety of metals. These complexes display some solubility in water but more so in methanol . The compound decomposes violently to phosphine and formaldehyde upon attempted distillation. In air, it oxidizes to the oxide .


Physical And Chemical Properties Analysis

THPO has a molar mass of 124.076 g·mol−1, a density of 1.16 g/cm3, a melting point of 51–53 °C, and it decomposes upon boiling . It is soluble in water, alcohols, and dmf . Its solubility in water is 1000g/L at 25℃ .

Scientific Research Applications

  • Catalysis and Medicinal Drugs : It is used in the development of water-soluble catalysts for hydrogenation processes in pulp bleaching. The compound's coordination chemistry is explored for potential applications in catalysis and medicinal drugs (James & Lorenzini, 2010).

  • Colorimetric Reagent for Iron Determination : Tris(hydroxymethyl)phosphine oxide functions as a colorimetric reagent for determining ferric iron in nitric acid solutions (Holdoway & Willans, 1958).

  • Coordination with Metal Perchlorates : The compound forms complexes with various metal perchlorates, where it acts as a unidentate ligand. These complexes are significant in understanding ligand-field strength and metal-ligand bonding (Mikulski et al., 1978).

  • Preparation of Acyclic Nucleoside Analogues : It is used in the synthesis of acyclic nucleoside analogues, potentially for antiviral applications (Nawrot et al., 2004).

  • Immobilization of Enzymes : Tris(hydroxymethyl)phosphine oxide is effective for immobilizing enzymes like alcohol dehydrogenase, enhancing enzyme stability and activity (Cochrane et al., 1996).

  • Support for Enzyme Immobilization : It's used to create polymers that serve as supports for enzyme immobilization, retaining activity even after prolonged use (Henderson et al., 1995).

  • Thermal Transformations Study : Quantum-chemical investigation of its thermal transformations contributes to understanding its stability and reactivity at different temperatures (Grekov & Litinskii, 2014).

  • Preparation of Unnatural Amino Acid Trimers : It's involved in producing unnatural amino acid trimers, which have potential in diagnostic and therapeutic medicine (Katti et al., 2002).

Safety And Hazards

THPO is labeled as dangerous according to GHS labeling . Hazard statements include H301, H315, H318, H335 . Precautionary statements include P261, P264, P264+P265, P270, P271, P280, P301+P316, P302+P352, P304+P340, P305+P354+P338, P317, P319, P321, P330, P332+P317, P362+P364, P403+P233, P405, P501 .

Future Directions

THPO has been used in the preparation of phosphorus–nitrogen–silicon-containing coatings to impart flame retardancy and hydrophobicity to cotton fabric . This unique approach provides a facile and effective flame retardant and hydrophobic treatment for cotton fabric .

properties

IUPAC Name

bis(hydroxymethyl)phosphorylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9O4P/c4-1-8(7,2-5)3-6/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRVZORUPSXTRHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(O)P(=O)(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9040213
Record name Tris(hydroxymethyl)phosphine oxide
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Molecular Weight

140.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris(hydroxymethyl)phosphine oxide

CAS RN

1067-12-5
Record name Tris(hydroxymethyl)phosphine oxide
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Record name Tris(hydroxymethyl)phosphine oxide
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Record name Methanol, phosphinylidynetris-
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methanol, 1,1',1''-phosphinylidynetris-
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Record name Tris(hydroxymethyl)phosphine oxide
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Record name Phosphinylidynetrimethanol
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Record name TRIS(HYDROXYMETHYL)PHOSPHINE OXIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
182
Citations
CM Mikulski, JS Skryantzt, NM Karayannis… - Inorganica Chimica …, 1978 - Elsevier
Complexes of tris(hydroxymethyl)phosphine oxide (thpo) with various metal perchlorates were prepared by interaction of ligand and salt in triethyl orthoformate. Characterization of the …
Number of citations: 13 www.sciencedirect.com
AB Pepperman, DJ Daigle, SL Vail - Journal of Organic Chemistry, 1976 - ACS Publications
The reaction of tris (hydroxymethyl) phosphine with monosubstituted and unsymmetrically disubstituted ureas has been shown to produce tris (4-substituted ureidomethyl) phosphine …
Number of citations: 17 pubs.acs.org
B Nawrot, O Michalak, E De Clercq… - Antiviral Chemistry …, 2004 - journals.sagepub.com
A series of novel acyclic nucleoside analogues containing bis-(hydroxymethyl)phosphinic acid (BHPA) or tris(hydroxymethyl)phosphine oxide (THPO) coupled with DNA nucleobases or …
Number of citations: 16 journals.sagepub.com
D Houston - Journal of the American Chemical Society, 1946 - ACS Publications
To a refluxing solution of 199 mg. of the olefinII in 10 ml. of glacial acetic acid, 200mg. of chromium trioxide was added portion wise. Refluxing was continued for one hour. The reaction …
Number of citations: 2 pubs.acs.org
M Anteunis, M Verzele, G Dacremont - Bulletin des Sociétés …, 1965 - biblio.ugent.be
Triesters of tris-(hydroxymethyl)phosphine oxide Universiteit Gent Add publications and datasets Lists Sign in Academic Bibliography Search 200 years of publications by Ghent …
Number of citations: 20 biblio.ugent.be
DV Moiseev, BR James - Phosphorus, Sulfur, and Silicon and the …, 2020 - Taylor & Francis
Tetrakis(hydroxymethyl)phosphonium (HOCH 2 ) 4 P + salts, particularly the chloride (THPC) and sulfate (THPS), are among the most accessible organophosphorus compounds that …
Number of citations: 16 www.tandfonline.com
WJ Vullo - The Journal of Organic Chemistry, 1968 - ACS Publications
NaCl+ HCHO+ H20+(HOCH2) 8P THP since there is ample chemical evidence for the forma-tion of tris (hydroxymethyl) phosphine (THP) and form-aldehyde. 3-7, 19b Various other …
Number of citations: 53 pubs.acs.org
Z Tan, C Wu, M Zhang, W Lv, J Qiu, C Liu - RSC Advances, 2014 - pubs.rsc.org
Two kinds of new phosphorus-containing crosslinked polymer materials were prepared via thiol-ene photopolymerization and their properties were studied. In order to prepare these …
Number of citations: 23 pubs.rsc.org
HV Babu, B Srinivas, KP KUMAR NAIK… - Journal of Chemical …, 2015 - Springer
Synthesis of phosphorus containing polyethers and their lithium-ion conductivities for the potential use as solid polymer electrolyte (SPE) in high-energy density lithium-ion batteries …
Number of citations: 8 link.springer.com
B Nawrot, O Michalak, B Mikołajczyk… - Heterocyclic …, 2015 - degruyter.com
Tris-(hydroxymethyl)phosphine oxide (THPO) to a certain extent resembles a part of 2′-deoxyribofuranose, although it exists in an acyclic form only and the oxygen atom at the THPO …
Number of citations: 3 www.degruyter.com

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